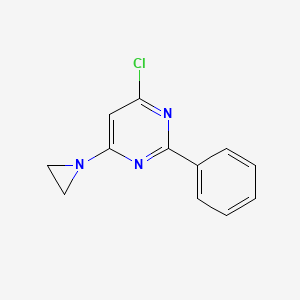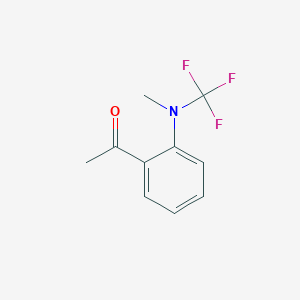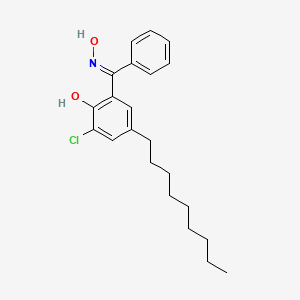
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one is a quinoline derivative Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminobenzophenone derivatives, cyclization can be induced using reagents like polyphosphoric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of 3-ethyl-8-methylquinolin-4-one.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one may have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as a fluorescent probe or in bioimaging.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Application in the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl group and quinoline ring could play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used as a chelating agent and in medicinal chemistry.
4-Hydroxyquinoline: Investigated for its potential therapeutic effects.
Uniqueness
3-Ethyl-2-hydroxy-8-methylquinolin-4(1H)-one is unique due to the presence of both ethyl and methyl groups, which may influence its chemical reactivity and biological activity. Its specific substitution pattern can lead to distinct properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H13NO2 |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
3-ethyl-4-hydroxy-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-8-11(14)9-6-4-5-7(2)10(9)13-12(8)15/h4-6H,3H2,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
APBVXIZMYHJBKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C2=CC=CC(=C2NC1=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


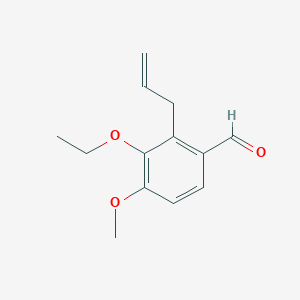
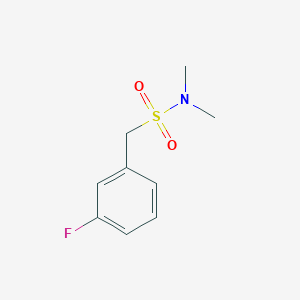
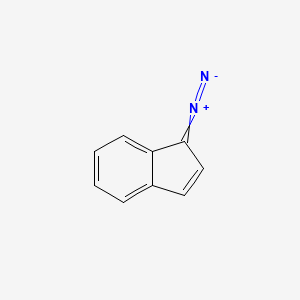

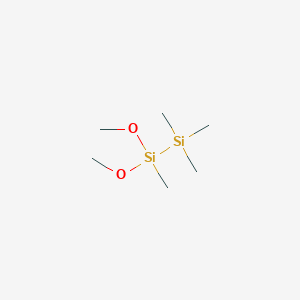
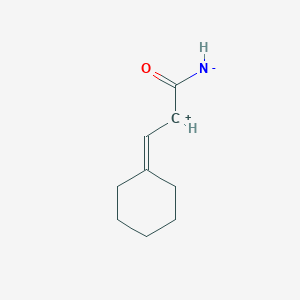
![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
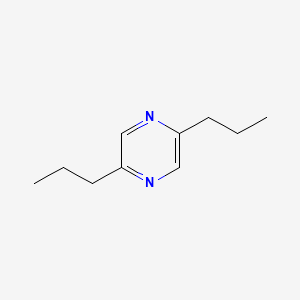
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

